1,1,1-Trifluoro-5-phenyl-2,4-pentanedione
Overview
Description
1,1,1-Trifluoro-5-phenyl-2,4-pentanedione is an organic compound with the molecular formula C11H9F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group and a phenyl group attached to a pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5-phenyl-2,4-pentanedione can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with acetophenone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5-phenyl-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1,1,1-Trifluoro-5-phenyl-2,4-pentanedione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-5-phenyl-2,4-pentanedione exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
1,1,1-Trifluoro-3-phenyl-2-propanone: Another related compound with a different carbon backbone, affecting its chemical properties.
Uniqueness
1,1,1-Trifluoro-5-phenyl-2,4-pentanedione is unique due to the presence of both the trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-5-phenylpentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)10(16)7-9(15)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRDABGVYJAEBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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